N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 2. The ethyl linker connects the pyrazole moiety to an isoxazole carboxamide group, which includes 3,5-dimethyl substitution on the isoxazole ring.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-11-17(12(2)26-23-11)18(25)21-7-8-24-16(13-3-4-13)9-14(22-24)15-10-19-5-6-20-15/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMZNMYFGFDOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H21N5O2 |
| Molecular Weight | 327.388 g/mol |
| CAS Number | 2034550-10-0 |
| IUPAC Name | N-(2-(5-cyclopropyl-3-pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)oxolane-3-carboxamide |
The compound features a complex structure that includes a pyrazole moiety, which is often associated with various biological activities.
Antimicrobial Activity
Research has shown that compounds with pyrazole and isoxazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been evaluated for their effectiveness against various bacterial strains. A study indicated that similar compounds demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Aspergillus niger .
Anti-inflammatory Properties
Compounds within the pyrazole class have been noted for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation. In vitro studies have demonstrated that certain derivatives can effectively reduce inflammatory responses, suggesting potential applications in treating conditions such as arthritis .
Antitumor Activity
Recent investigations into pyrazole derivatives have revealed promising antitumor activity. For example, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation in various cancer cell lines . The underlying mechanisms are believed to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Key observations from SAR studies include:
- Substituent Variations : Modifications on the pyrazole and isoxazole rings can enhance or diminish biological activity.
- Chain Length : The ethylene bridge connecting the pyrazole to the isoxazole affects solubility and bioavailability.
- Functional Groups : The presence of carboxamide groups has been linked to improved interaction with biological targets.
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Increased chain length | Enhanced solubility |
| Electron-withdrawing groups | Increased potency against COX enzymes |
| Alkyl substitutions | Improved selectivity towards cancer cells |
Case Study 1: Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control compounds, highlighting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Action
A study focused on the anti-inflammatory effects of this compound showed that it could reduce edema in animal models when administered prior to inflammatory stimuli. The reduction in COX activity was measured using enzyme assays, confirming its potential utility in inflammatory diseases .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazole and isoxazole exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's structural similarities to known antitumor agents suggest potential efficacy in cancer treatment. Pyrazole derivatives have been reported to exhibit cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . Molecular docking studies can provide insights into the binding affinities of these compounds with target proteins involved in cancer progression.
Anti-inflammatory Effects
Given the presence of isoxazole and pyrazole moieties, this compound may also possess anti-inflammatory properties. Compounds with similar structures have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes .
Case Study 1: Antimicrobial Evaluation
A study conducted on similar pyrazole derivatives evaluated their antimicrobial efficacy using disc diffusion methods. The results indicated that several synthesized compounds exhibited strong antibacterial activity against E. coli and S. aureus, with some showing minimum inhibitory concentrations comparable to established antibiotics .
Case Study 2: Anticancer Screening
In another investigation, a series of pyrazole derivatives were screened for cytotoxicity against various cancer cell lines. Results demonstrated that certain compounds led to significant cell death in MCF-7 cells, suggesting potential for development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with other pyrazole- and isoxazole-containing derivatives. Below is a detailed comparison based on available
Compound 1: (R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (P-0042)
- Structure: Pyrazole core with 3,5-dimethyl substitution. Pyrrolidine-oxypyridine linker substituted with a pyridazinone group. Cyclopropylacetamide terminal group.
- Key Differences: Pyridazinone vs. Pyrazine: P-0042 incorporates a pyridazinone ring (a diazine derivative with a ketone group), whereas the target compound uses a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms). Pyridazinone may enhance hydrogen bonding with targets but reduce metabolic stability compared to pyrazine’s aromaticity . Terminal Group: The cyclopropylacetamide in P-0042 differs from the 3,5-dimethylisoxazole carboxamide in the target compound. Isoxazole carboxamides are often associated with improved membrane permeability due to their compact, planar structure .
Compound 2: N-Cyclopropyl-2-(4-(2-((1-(5-fluoro-6-oxo-1,6-dihydropyridin-3-yl)piperidin-4-yl)oxy)pyridin-4-yl)-1H-pyrazol-1-yl)acetamide
- Structure :
- Piperidine-oxypyridine linker with a fluoropyridone group.
- Similar cyclopropylacetamide terminal group.
- Key Differences: Fluorine Substitution: The fluorine atom in the pyridone ring may increase electronegativity and bioavailability but could introduce metabolic liabilities. Piperidine vs.
Structural and Pharmacokinetic Data Table
Research Findings and Implications
- Binding Affinity: Pyrazine-containing compounds (e.g., the target) often exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to pyridazinone derivatives .
- Metabolic Stability : The ethyl linker and isoxazole carboxamide in the target compound may reduce oxidative metabolism risks compared to pyrrolidine/piperidine-containing analogs.
- Solubility : The absence of bulky linkers (e.g., pyrrolidine) in the target compound could enhance aqueous solubility, a critical factor for oral bioavailability.
Q & A
Q. Example data from analogs :
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Reference ligand | -9.2 | Leu4, Arg8, Glu30 |
| Synthesized analog | -8.5 | Leu4, Arg8, Phe31 |
Lower scores indicate stronger binding. Discrepancies in residue interactions (e.g., Phe31 vs. Glu30) guide SAR modifications .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Answer:
Contradictions often arise from assay-specific conditions (e.g., cell line variability, solubility limits). Strategies include:
- Dose-response curves : Test across a wider concentration range (e.g., 0.1–100 μM) to identify IC₅₀ shifts.
- Solubility optimization : Use co-solvents (e.g., 0.1% DMSO) or prodrug strategies to improve bioavailability.
- Orthogonal assays : Validate antimicrobial activity via both microdilution (MIC) and time-kill assays to confirm static vs. cidal effects.
Case study : Pyrazole-thiophene analogs showed MIC discrepancies between E. coli and S. aureus due to membrane permeability differences. Adjusting lipophilicity (logP) via substituent modification resolved this .
Advanced: What structural analogs have been studied, and how do their SAR profiles inform optimization?
Answer:
Key analogs and their SAR insights:
| Analog Structure | Biological Activity | Key Modification Insight |
|---|---|---|
| Pyrazin-2-yl → Thiophen-2-yl | Reduced kinase inhibition | Pyrazine’s H-bonding critical |
| Cyclopropyl → Methyl | Loss of antiparasitic activity | Cyclopropane enhances rigidity |
| Isoxazole → 1,2,4-Triazole | Improved solubility but lower IC₅₀ | Isoxazole’s electron density vital |
These findings suggest retaining the cyclopropyl and pyrazine groups while modifying the ethyl spacer length to optimize target engagement .
Advanced: How can reaction intermediates be stabilized during multi-step synthesis?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent undesired cyclization.
- Low-temperature quenching : For pyrazole intermediates, quench reactions at -20°C to avoid decomposition.
- Chromatographic purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates unstable intermediates with >90% purity .
Advanced: What computational methods aid in predicting metabolic pathways?
Answer:
- In silico metabolism : Tools like Schrödinger’s MetaSite predict CYP450-mediated oxidation sites. For example, the pyrazine ring is prone to hydroxylation at C4, forming a quinone intermediate.
- ADMET profiling : SwissADME estimates bioavailability (%F = 65–70) and blood-brain barrier penetration (low, logBB = -1.2) .
Advanced: How can crystallography resolve ambiguities in regiochemistry?
Answer:
Single-crystal X-ray diffraction (SCXRD) determines absolute configuration. For pyrazole derivatives:
- Key metrics : Bond lengths (C-N = 1.33 Å in pyrazole vs. 1.47 Å in isoxazole) confirm ring identities.
- Torsion angles : Ethyl spacer angles (e.g., 120° vs. 180°) influence conformational stability.
Example : A pyrazolo-triazine analog’s SCXRD revealed unexpected syn periplanar geometry, explaining its altered binding mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
